molecular formula C14H15NO3S B3016910 Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate CAS No. 2034455-27-9

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate

Cat. No. B3016910
CAS RN: 2034455-27-9
M. Wt: 277.34
InChI Key: RBZCQTKNQWVFBF-UHFFFAOYSA-N
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Description

The compound "Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate" is a chemical entity that appears to be related to a class of bicyclic structures that incorporate both sulfur and nitrogen atoms within their rings. These structures are of interest due to their potential applications in pharmaceutical chemistry, particularly in the synthesis of penicillin derivatives and other biologically active compounds.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide was achieved through the reaction of quinaldine with methylsulfinylmethyl carbanion, indicating the potential for complex bicyclic systems to be constructed from simpler precursors . Additionally, the preparation of methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo(3.2.0)hept-2-en-6-yl)-3-methylbut-2-enoate involved multiple steps, including the conversion of acetoxymercury(II) compounds and the use of reagents like hydrogen sulfide and diazomethane . These studies demonstrate the intricate nature of synthesizing such bicyclic compounds and the necessity for precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and molecular mechanics calculations. For example, the crystal and molecular structures of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]non-3-ene 7-oxide revealed a chair-type conformation for the six-membered thiane ring, with specific substituent orientations . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these bicyclic compounds is quite varied. Methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, for instance, were found to undergo ring opening under certain conditions to yield thiosulfonates or methyl sulfides . This indicates that the bicyclic framework can participate in ring-opening reactions, which could be useful in further synthetic transformations. Moreover, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate led to tricyclic products, showcasing the potential for these compounds to engage in complex cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The conformation of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, as determined by NMR spectroscopy and molecular mechanics, suggests that the stable conformer has a chair thiane ring with an equatorial sulfoxy group, which could impact its physical properties like solubility and boiling point . Additionally, the spectral and computational studies of some 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives provided insights into their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are important for understanding their reactivity and potential as drug candidates .

Scientific Research Applications

Stereoselective Synthesis and Drug Design

Stereoselective Synthesis of Bicyclic Compounds : A study by Mollet, D’hooghe, and Kimpe (2012) demonstrates the stereoselective synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are closely related to the target compound. These synthesized structures serve as precursors for further transformation into compounds with potential drug design applications, highlighting the importance of precise molecular architecture in developing new therapeutics Mollet, D’hooghe, & Kimpe, 2012.

Advanced Building Blocks for Drug Discovery

Photochemical Synthesis for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for 3-azabicyclo[3.2.0]heptanes, which are valuable intermediates for drug discovery. This method highlights the utility of simple chemicals and photochemical reactions in constructing complex structures that can be foundational for new drugs Denisenko et al., 2017.

Synthesis of Chiral Compounds

Chiral Bicyclic Azetidine Derivatives : Barrett et al. (2002) focused on synthesizing chiral (5R)-1-azabicycloheptane derivatives from N-benzoyl-2-azetidinecarboxylic acid. The research underscores the significance of chirality and bicyclic frameworks in medicinal chemistry, offering routes to novel compounds with potential biological activities Barrett, Dozzo, White, & Williams, 2002.

Novel Synthetic Approaches

Synthesis of Constrained Amino Acids : Armstrong, Bhonoah, and White (2009) demonstrated the synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a glutamic acid analogue. This work highlights the role of constrained amino acids in enhancing enantioselectivity in catalytic reactions, a principle that can be applied in synthesizing biologically active molecules Armstrong, Bhonoah, & White, 2009.

Biologically Active Compounds Synthesis

Synthesis of Muscarinic Activities Compounds : Macleod et al. (1990) explored the synthesis of novel 1,2,4-thiadiazoles with muscarinic activities, incorporating bicyclic amines like quinuclidine and 1-azabicyclo[2.2.1]heptane derivatives. Their work contributes to understanding how bicyclic structures can influence the biological activity of compounds, particularly in the context of receptor binding affinity and efficacy Macleod, Baker, Freedman, Patel, Merchant, Roe, & Saunders, 1990.

properties

IUPAC Name

methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14(17)10-4-2-9(3-5-10)13(16)15-7-12-6-11(15)8-19-12/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZCQTKNQWVFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate

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